Ido/tdo-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ido/tdo-IN-1 is a dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase. These enzymes play a crucial role in the metabolism of tryptophan, an essential amino acid, through the kynurenine pathway. The inhibition of these enzymes has significant implications in cancer immunotherapy, as it can modulate the immune response and potentially enhance the efficacy of other cancer treatments .

Métodos De Preparación

The synthesis of Ido/tdo-IN-1 involves several steps, including the preparation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of an indole derivative, which is then functionalized to introduce the necessary substituents. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide. The final step usually involves the coupling of the functionalized indole with a suitable partner to form the desired inhibitor .

Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used to monitor the progress of the reactions and to purify the final product .

Análisis De Reacciones Químicas

Ido/tdo-IN-1 undergoes various types of chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substituting agents such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the indole ring .

Aplicaciones Científicas De Investigación

Ido/tdo-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the kynurenine pathway and the role of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase in tryptophan metabolism. In biology, it is used to investigate the effects of tryptophan metabolism on immune cell function and tumor growth. In medicine, this compound is being explored as a potential therapeutic agent for cancer immunotherapy, as it can modulate the immune response and enhance the efficacy of other cancer treatments. In industry, it is used in the development of new drugs and therapeutic strategies targeting the kynurenine pathway .

Mecanismo De Acción

The mechanism of action of Ido/tdo-IN-1 involves the inhibition of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase. These enzymes catalyze the first and rate-limiting step in the kynurenine pathway, leading to the degradation of tryptophan and the production of kynurenine and other downstream metabolites. By inhibiting these enzymes, this compound reduces the production of immunosuppressive kynurenine metabolites, thereby enhancing the immune response against tumor cells. The molecular targets of this compound are the active sites of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase, where it binds and prevents the enzymes from catalyzing the oxidation of tryptophan .

Comparación Con Compuestos Similares

Ido/tdo-IN-1 is unique in its ability to inhibit both indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase, making it a valuable tool for studying the kynurenine pathway and its role in immune regulation. Similar compounds include other inhibitors of indoleamine 2,3-dioxygenase 1, such as epacadostat and navoximod, which are currently being evaluated in clinical trials for cancer immunotherapy. these compounds typically target only indoleamine 2,3-dioxygenase 1 and not tryptophan 2,3-dioxygenase, making this compound unique in its dual inhibitory activity .

Propiedades

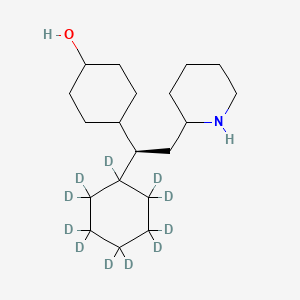

Fórmula molecular |

C25H24FN5 |

|---|---|

Peso molecular |

413.5 g/mol |

Nombre IUPAC |

(5S)-6-fluoro-5-[1-[4-(1-methylpyrazol-4-yl)phenyl]piperidin-4-yl]-5H-imidazo[5,1-a]isoindole |

InChI |

InChI=1S/C25H24FN5/c1-29-15-19(13-28-29)17-5-7-20(8-6-17)30-11-9-18(10-12-30)25-24-21(3-2-4-22(24)26)23-14-27-16-31(23)25/h2-8,13-16,18,25H,9-12H2,1H3/t25-/m0/s1 |

Clave InChI |

UJGQDAMZVUNFBQ-VWLOTQADSA-N |

SMILES isomérico |

CN1C=C(C=N1)C2=CC=C(C=C2)N3CCC(CC3)[C@H]4C5=C(C=CC=C5F)C6=CN=CN46 |

SMILES canónico |

CN1C=C(C=N1)C2=CC=C(C=C2)N3CCC(CC3)C4C5=C(C=CC=C5F)C6=CN=CN46 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

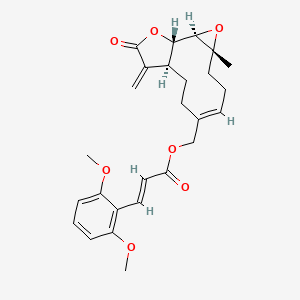

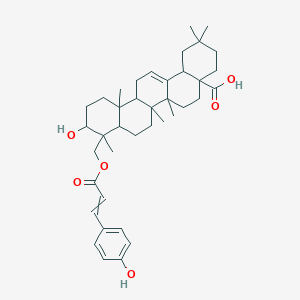

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1R,2S,7R,10S,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12431590.png)

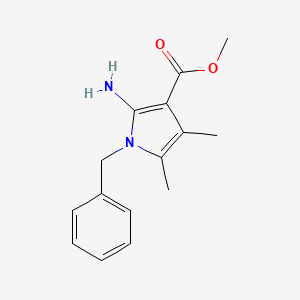

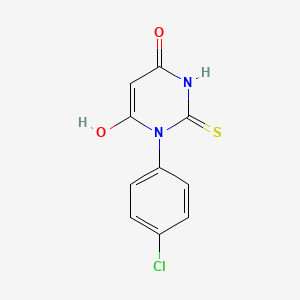

![2,3-diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12431622.png)

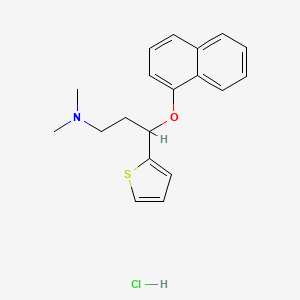

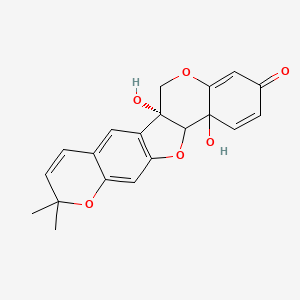

![3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12431640.png)